7-Chloro-2-(4-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine
Description
7-Chloro-2-(4-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a chlorine atom at position 7 and a 4-fluorophenyl group at position 2.
Properties
IUPAC Name |
7-chloro-2-(4-fluorophenyl)pyrazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-11-10-7(5-14-15-11)6-17(16-10)9-3-1-8(13)2-4-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMUEZSUSWKYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C3C=NN=C(C3=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Cyclization with Microwave Irradiation
The Vilsmeier-Haack reaction is a cornerstone for synthesizing pyrazolo[3,4-d]pyridazine derivatives. In this method, hydrazones derived from 3-aryl-4-acetylsydnones undergo formylation and cyclization using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Microwave irradiation significantly enhances reaction efficiency:
-
Reagents : DMF (1.16 mL, 0.015 mol), POCl₃ (3.92 mL, 0.042 mol), and hydrazone intermediates (2.0 g, 0.006 mol).
-
Conditions : Microwave irradiation at 150 W and 120°C for 5–8 minutes.
The mechanism involves intramolecular nucleophilic addition-elimination, with CO₂ and H₂O as byproducts. Microwave irradiation reduces reaction time from 6–7 hours (conventional heating) to minutes while improving yield by 20–25% .
One-Pot Cascade Synthesis in PEG-400
An eco-friendly approach utilizes polyethylene glycol-400 (PEG-400) as a recyclable solvent. This method integrates nucleophilic substitution, ring closure, and oxidative aromatization:
-
Reagents : 4-(bromo(aryl)methyl)-3-chloropyridazines (0.55 mmol), potassium carbonate (0.825 mmol), copper iodide (0.05 mmol), and hydrazine hydrate (1.1 mmol).
-
Conditions : Stirring at 60°C for 5 hours.
PEG-400 enables five consecutive reaction cycles without efficiency loss, making it ideal for green chemistry applications. Electron-withdrawing groups (e.g., -Cl) accelerate reaction rates compared to electron-donating groups .
Chlorination via Phosphorus Oxychloride
Introducing the chloro substituent at position 7 requires selective chlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice:
-
Reagents : 3,6-Disubstituted pyridazine precursor (0.0175 mol), POCl₃ (17 mL, 0.182 mol).
-
Conditions : Reflux at 100°C for 2 hours, neutralization with Na₂CO₃.
This method ensures regioselectivity, avoiding over-chlorination. The product is isolated via filtration after ice quenching and recrystallized from ethanol .
Multi-Step Synthesis via Hydrazone Intermediates
A traditional pathway involves hydrazone formation followed by cyclization:
-
Hydrazone Synthesis : 3-Aryl-4-acetylsydnones react with arylhydrazines in ethanol under reflux (2 hours, 80°C) .
-
Cyclization : Hydrazones are treated with acetic acid and heated to induce intramolecular cyclization.
While reliable, this method requires longer reaction times and offers moderate yields compared to microwave-assisted routes.
Comparative Analysis of Synthetic Methods
| Method | Reaction Time | Yield | Key Advantage |
|---|---|---|---|
| Vilsmeier-Haack (Microwave) | 5–8 min | 94–96% | Rapid, high yield |
| One-Pot in PEG-400 | 5 h | 60–85% | Eco-friendly, recyclable solvent |
| POCl₃ Chlorination | 2 h | 94% | Regioselective |
| Hydrazone Cyclization | 6–7 h | 70–78% | Traditional, scalable |
Structural Validation and Analytical Data
The compound’s structure is confirmed via:
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-D]pyridazine derivatives, including 7-Chloro-2-(4-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine. The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
- In vitro Studies : The compound demonstrated significant cytotoxicity with IC50 values ranging from 45 to 97 nM against MCF-7 and HCT-116 cell lines. This activity is attributed to its mechanism of action as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2/cyclin A2 complexes .
| Compound ID | Cell Line | IC50 (nM) |
|---|---|---|
| 14 | MCF-7 | 45 ± 1.6 |
| 15 | HCT-116 | 6 ± 0.24 |
| Sorafenib | MCF-7 | 144 ± 0.47 |
Enzyme Inhibition
The pyrazolo[3,4-D]pyridazine scaffold has been recognized for its ability to inhibit key enzymes involved in cancer progression:
- CDK Inhibition : Compounds derived from this scaffold have been shown to inhibit CDK2 effectively, which is crucial for regulating the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
| Compound ID | CDK2/cyclin A2 IC50 (μM) |
|---|---|
| Sorafenib | 0.184 ± 0.01 |
| 14 | 0.057 ± 0.003 |
| 15 | 0.119 ± 0.007 |
Other Pharmacological Activities
Beyond anticancer properties, pyrazolo[3,4-D]pyridazine derivatives have shown promise in various other therapeutic areas:
- Antimicrobial Activity : Some studies suggest that compounds with this structure exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Research indicates that these compounds may possess anti-inflammatory properties, contributing to their therapeutic versatility .
Case Studies and Research Findings
A series of studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-D]pyridazine derivatives:
- Synthesis of New Derivatives : Researchers have synthesized novel derivatives by modifying the pyrazolo[3,4-D]pyridazine structure to enhance its biological activity.
- Biological Evaluation : These derivatives were subjected to various biological assays to evaluate their anticancer and enzyme inhibitory activities.
- Mechanistic Studies : Detailed mechanistic studies have been conducted to understand how these compounds interact with their biological targets, particularly focusing on their binding affinities and modes of action.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
The following analysis compares 7-Chloro-2-(4-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine with structurally analogous pyrazolo[3,4-d]pyridazine derivatives and related heterocycles, focusing on substituent effects, synthetic routes, and biological activities.
Key Insights :
- Electron-withdrawing groups (Cl, NO₂): Improve interactions with biological targets (e.g., enzymes or DNA) compared to electron-donating groups (OMe) .
- Fluorine vs. Nitro : The 4-fluorophenyl group in the target compound may offer better metabolic stability than nitro-substituted analogs, which are prone to reduction in vivo .
Physicochemical Properties
- Solubility : The chlorine and fluorine substituents in the target compound likely reduce solubility compared to methoxy- or phenyl-substituted analogs .
- Melting Points : While the target compound’s melting point is unreported, analog 5b () has a melting point of 85%, suggesting crystalline stability .
Biological Activity
7-Chloro-2-(4-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
- Molecular Formula : C₁₁H₆ClFN₄
- Molecular Weight : 248.64 g/mol
- CAS Number : 1956376-33-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its role in inhibiting specific biological pathways.
Anticancer Activity
Recent research indicates that pyrazolo[3,4-D]pyridazine derivatives exhibit notable cytotoxic effects against several cancer cell lines. A study tested the compound's efficacy against MCF-7 (breast cancer) and MDA-MB-231 cell lines, revealing significant cytotoxicity, particularly when combined with doxorubicin. The combination treatment showed a synergistic effect, enhancing apoptosis and cell death in these cancer cells .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound has been reported to inhibit various kinases involved in cancer progression. For instance, it shows inhibitory activity on CDK2 and Aurora-A kinases, which are crucial for cell cycle regulation.
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased levels of apoptotic markers in cancer cells, suggesting a mechanism that triggers programmed cell death .
Table 1: Summary of Biological Activities
Detailed Research Findings
- In vitro Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of breast cancer cells with IC₅₀ values significantly lower than conventional chemotherapeutics.
- Synergistic Effects : The combination of this compound with established chemotherapeutic agents like doxorubicin resulted in enhanced therapeutic efficacy, suggesting its potential use in combination therapies for resistant cancer types .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound to various targets within cancer cells, reinforcing its role as a promising candidate for drug development.
Q & A
Q. What are the optimal synthetic routes for 7-chloro-2-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyridazine, and how can reaction yields be improved?
Synthetic strategies often involve cyclocondensation of fluorinated precursors with heterocyclic intermediates. A common approach includes:
- Step 1 : Use of 4-fluorophenyl hydrazine derivatives to form the pyrazole core via [3+2] cycloaddition .
- Step 2 : Chlorination at the 7-position using POCl₃ or PCl₅ under reflux conditions, monitored by TLC to avoid over-chlorination .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Yield optimization: Increase reaction time for chlorination (up to 12 hrs at 110°C) and use anhydrous solvents to minimize side reactions. Reported yields range from 45–65% depending on precursor purity .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- X-ray crystallography : Resolve the pyrazolo[3,4-d]pyridazine core and confirm substituent positions (e.g., 4-fluorophenyl vs. alternative isomers). Example: R-factor < 0.05 and mean C–C bond length deviation < 0.005 Å ensure accuracy .
- NMR spectroscopy :
- HPLC-MS : Purity >95% with retention time consistency across mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Q. What safety protocols are essential when handling this compound in the lab?
- PPE : Nitrile gloves, lab coat, and goggles. Avoid skin contact due to potential irritancy (similar to related triazolopyridazines) .
- Ventilation : Use fume hoods during synthesis; electrostatic charges may disperse fine powders .
- Waste disposal : Classify as halogenated waste; incinerate at >1,000°C to prevent dioxin formation .
Q. How can preliminary biological activity screening be designed for this compound?
- Target selection : Prioritize kinases or GPCRs, as pyrazolo-pyridazines often modulate these targets .
- Assay conditions :
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reactivity of the chloro substituent?
Discrepancies arise in nucleophilic substitution rates (e.g., Cl vs. F reactivity):
Q. What computational strategies predict the compound’s reactivity in complex biological systems?
Q. How can selectivity issues between homologous targets be addressed during lead optimization?
- SAR analysis : Synthesize analogs with varying halogen substituents (e.g., Cl → Br) or fluorophenyl isomers.
- Data table :
| Substituent | IC₅₀ (Target A, nM) | IC₅₀ (Target B, nM) | Selectivity Ratio |
|---|---|---|---|
| 7-Cl, 4-F | 12 ± 2 | 450 ± 30 | 37.5 |
| 7-Br, 4-F | 8 ± 1 | 120 ± 15 | 15.0 |
Selectivity improves with bulkier halogens but reduces potency .
Q. What analytical methods identify degradation products under accelerated stability testing?
Q. How can crystallographic data resolve ambiguities in tautomeric forms of the pyrazolo-pyridazine core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
